

An In-depth Technical Guide to tert-Butyl (4-aminobutyl)carbamate

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Compound of Interest

Compound Name: NH2-C4-NH-Boc

Cat. No.: B2487882

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, stability, and applications of tert-butyl (4-aminobutyl)carbamate. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

tert-Butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a mono-protected diamine that serves as a crucial building block in organic synthesis.^[1] Its bifunctional nature, possessing both a protected primary amine (Boc-carbamate) and a free primary amine, allows for selective chemical modifications.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	68076-36-8	[2] [3]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[2] [3]
Molecular Weight	188.27 g/mol	[2] [3]
Appearance	Clear, colorless to light yellow or viscous liquid; Off-white solid	[3] [4] [5]
Melting Point	13 °C (lit.)	[6]
Boiling Point	292.8 °C at 760 mmHg	[2] [3]
Density	0.984 g/mL at 20 °C (lit.)	[2] [5]
Flash Point	109 °C	[2] [3]
Refractive Index	n _{20/D} 1.460	[2] [7]
Vapor Pressure	0.00179 mmHg at 25°C	[2]
Solubility	Insoluble in water	[4]
XLogP3	0.7	[3]

Spectral Data

Table 2: ¹H-NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.22 ppm	s	2H	NH ₂
1.36-1.60 ppm	m	4H	CH ₂ (CH ₂) ₂ CH ₂
1.44 ppm	s	9H	C(CH ₃) ₃
2.74 ppm	t ($J = 6.5$ Hz)	2H	CH ₂ NH ₂
3.13 ppm	m	2H	CH ₂ NHBoc
4.70 ppm	s, br	1H	NHBoc

Solvent: CDCl₃,

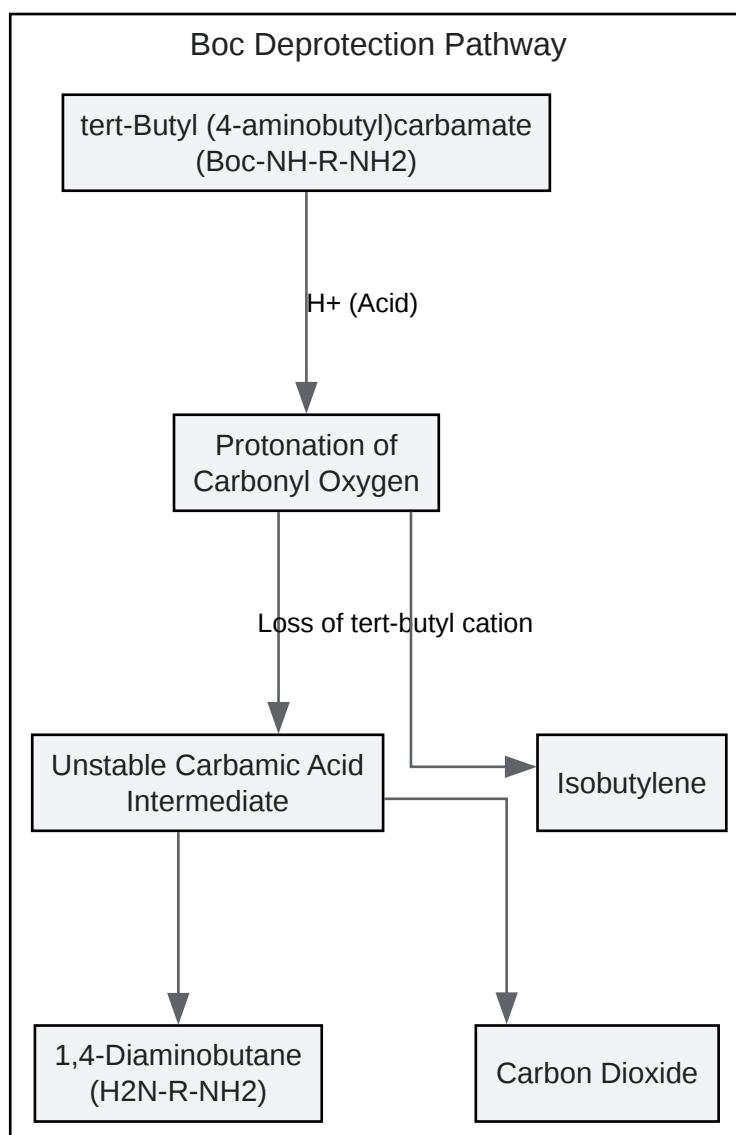
Frequency: 200

MHz[2]

Stability and Reactivity

The stability of tert-butyl (4-aminobutyl)carbamate is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group.

- Acidic Conditions: The Boc group is labile and readily cleaved under mild to strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.[8][9] This deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene and carbon dioxide.[8]
- Basic Conditions: The Boc group is generally stable under basic conditions and toward most nucleophiles.[8]
- Thermal Stability: The compound is chemically stable under standard ambient conditions (room temperature). However, it can form explosive mixtures with air upon intense heating.
- Incompatible Materials: Avoid strong oxidizing agents.[4]
- Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[4]



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Boc Deprotection Pathway

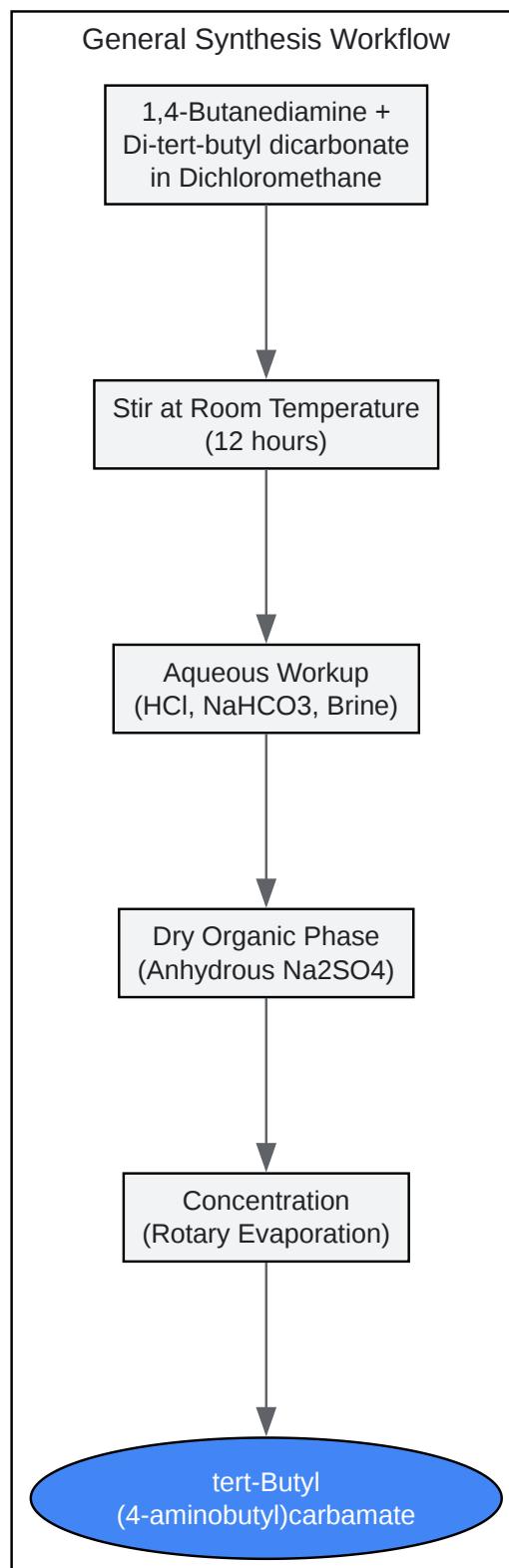
Experimental Protocols

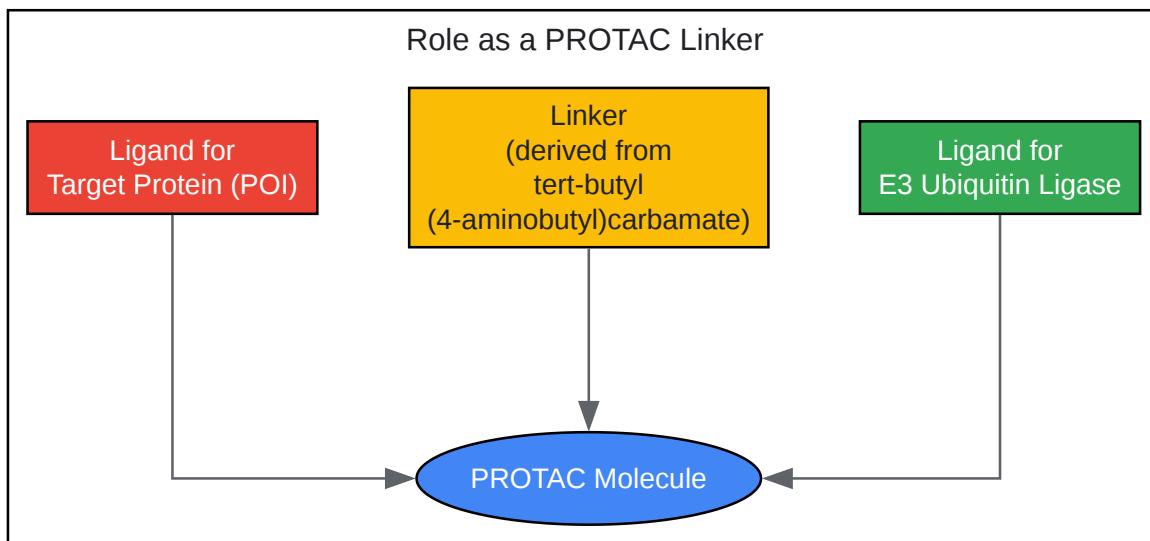
This method involves the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate ($(Boc)_2O$).

- Materials:

- 1,4-butanediamine (56.72 mmol)

- Di-tert-butyl dicarbonate (56.72 mmol)
- Dichloromethane (DCM, 100 mL)
- 0.1 M Hydrochloric acid
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate[1]
- Methodology:
 - Dissolve 5 grams of 1,4-butanediamine in 50 mL of dichloromethane in a 250 mL round-bottom flask.[1]
 - In a separate flask, dissolve 15.95 grams of di-tert-butyl dicarbonate in 50 mL of dichloromethane.[1]
 - Slowly add the di-tert-butyl dicarbonate solution to the butanediamine solution at room temperature.[1]
 - Stir the reaction mixture at room temperature for 12 hours.[1]
 - After the reaction, extract the dichloromethane solution three times each with 300 mL of 0.1 M hydrochloric acid, 300 mL of 5% sodium bicarbonate solution, and 300 mL of saturated sodium chloride solution.[1]
 - Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a transparent liquid. [1] The reported yield is approximately 79-80%. [1]





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